Taxa-4,11-diene

Catalog No.
S592998
CAS No.
163594-75-0
M.F
C20H32
M. Wt
272.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Taxa-4,11-diene

CAS Number

163594-75-0

Product Name

Taxa-4,11-diene

IUPAC Name

(1S,3S,8S)-4,8,12,15,15-pentamethyltricyclo[9.3.1.03,8]pentadeca-4,11-diene

Molecular Formula

C20H32

Molecular Weight

272.5 g/mol

InChI

InChI=1S/C20H32/c1-14-7-6-11-20(5)12-10-17-15(2)8-9-16(13-18(14)20)19(17,3)4/h7,16,18H,6,8-13H2,1-5H3/t16-,18+,20-/m0/s1

InChI Key

FRJSECSOXKQMOD-HQRMLTQVSA-N

SMILES

CC1=C2CCC3(CCC=C(C3CC(C2(C)C)CC1)C)C

Synonyms

4(20),11(12)-taxadiene, taxa-4(5),11(12)diene, taxadiene

Canonical SMILES

CC1=C2CCC3(CCC=C(C3CC(C2(C)C)CC1)C)C

Isomeric SMILES

CC1=C2CC[C@@]3(CCC=C([C@H]3C[C@@H](C2(C)C)CC1)C)C

Precursor for Taxol Biosynthesis

Taxa-4,11-diene serves as the critical starting point for the biosynthesis of taxol []. Taxol is a potent anticancer drug used to treat various cancers, including ovarian, breast, and non-small cell lung cancer []. Researchers have extensively studied the enzymatic pathway that converts taxa-4,11-diene into taxol, aiming to improve taxol production efficiency through metabolic engineering.

Understanding Taxane Biosynthesis Pathway

Taxa-4,11-diene plays a crucial role in elucidating the complex taxane biosynthetic pathway in plants like yew (Taxus spp.) []. Studying the enzymes involved in taxa-4,11-diene production and its subsequent modifications provides valuable insights into the regulation and manipulation of this pathway for enhanced taxol yield.

Taxa-4,11-diene, also known as taxadiene, is a diterpene characterized by its unique structure featuring two double bonds located at the 4(5)- and 11(12)-positions. It is derived from the hydride of a taxane and serves as a crucial intermediate in the biosynthesis of taxol, a potent anticancer agent. The compound is produced enzymatically from geranylgeranyl diphosphate through the action of the enzyme taxadiene synthase. This enzyme catalyzes the cyclization of geranylgeranyl diphosphate, yielding taxa-4,11-diene and diphosphate as byproducts .

, including:

  • Hydroxylation: The addition of hydroxyl groups to the compound, which is critical for further transformations into more complex structures like taxol.
  • Oxidation: This reaction can modify the chemical properties and reactivity of taxa-4,11-diene.
  • Cyclization: Although it is formed through cyclization, taxa-4,11-diene can also undergo further cyclization reactions to yield various derivatives .

Taxa-4,11-diene exhibits significant biological activity primarily due to its role as a precursor in the biosynthesis of taxol. Taxol itself has been extensively studied for its anticancer properties, particularly in inhibiting cell division by stabilizing microtubules. The biological activity of taxa-4,11-diene is largely linked to its transformation into taxol through multiple hydroxylation reactions catalyzed by cytochrome P450 enzymes .

The synthesis of taxa-4,11-diene can be achieved through both natural and synthetic methods:

  • Natural Biosynthesis:
    • Taxa-4,11-diene is naturally produced in plants such as Taxus species via enzymatic pathways involving taxadiene synthase.
    • Genetically engineered Escherichia coli has been utilized for gram-scale production of taxa-4,11-diene through metabolic engineering techniques .
  • Chemical Synthesis:
    • Various synthetic routes have been explored to create taxa-4,11-diene from simpler organic compounds. These often involve multi-step processes that include cyclization and functional group modifications.

Taxa-4,11-diene serves primarily as an intermediate in the production of taxol but also has potential applications in:

  • Pharmaceutical Development: Its derivatives could lead to new anticancer drugs or other therapeutic agents.
  • Biotechnology: The compound's biosynthetic pathways are studied for insights into diterpene production and metabolic engineering.

Research has indicated that taxa-4,11-diene interacts with various biological systems primarily through its conversion into taxol. Studies have focused on understanding how it influences cellular mechanisms involved in cancer treatment and its potential interactions with other biochemical pathways during drug synthesis .

Taxa-4,11-diene shares structural and functional similarities with several other diterpenes. Below are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
Taxol (Paclitaxel)Contains additional hydroxyl groupsPotent anticancer agent
Baccatin IIIHydroxylated derivative of taxa-4,11-dienePrecursor to taxol
Abietic AcidContains a different arrangement of double bondsUsed in resins and as a chemical feedstock
PodophyllotoxinSimilar diterpene structureAnticancer properties but different mechanism

Taxa-4,11-diene's uniqueness lies in its specific structural configuration and its pivotal role as a precursor to taxol, differentiating it from other similar compounds that may not participate directly in such significant biosynthetic pathways .

XLogP3

5.7

Other CAS

163594-75-0

Wikipedia

Taxa-4,11-diene

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C20 isoprenoids (diterpenes) [PR0104]

Dates

Modify: 2024-04-14
Mendoza et al. Scalable enantioselective taxane total synthesis. Nature Chemistry, doi: 10.1038/nchem.1196, published online 6 November 2011 http://www.nature.com/nchem

Explore Compound Types